N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine
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Overview
Description
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine is a chemical compound that belongs to the class of aminopyridines. It is characterized by a pyridine ring substituted with an amine group and a 4-propan-2-ylphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine typically involves the reaction of 4-propan-2-ylbenzyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A related compound with similar structural features but different functional groups.
2-aminopyridine: Another aminopyridine with a different substitution pattern on the pyridine ring.
N-[(4-methylphenyl)methyl]pyridin-2-amine: A compound with a similar structure but different substituents.
Uniqueness
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 4-propan-2-ylphenylmethyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
5427-89-4 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-12(2)14-8-6-13(7-9-14)11-17-15-5-3-4-10-16-15/h3-10,12H,11H2,1-2H3,(H,16,17) |
InChI Key |
WUUODUSRIMIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Origin of Product |
United States |
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